3-Benzofuranamine, 2,3-dihydro-6-methoxy- is a compound that belongs to the class of benzofuran derivatives. Benzofurans are bicyclic compounds consisting of a fused benzene and furan ring. This specific compound features an amino group and a methoxy substituent, which can influence its biological activity and chemical reactivity. The classification of this compound falls under organic compounds with potential pharmacological applications due to its structural characteristics.
This compound can be synthesized through various methods involving the manipulation of benzofuran derivatives. The literature suggests that benzofuran derivatives have been explored for their biological activities, including anti-inflammatory and analgesic properties, making them of interest in medicinal chemistry.
3-Benzofuranamine, 2,3-dihydro-6-methoxy- can be classified as:
The synthesis of 3-benzofuranamine, 2,3-dihydro-6-methoxy- typically involves several synthetic routes:
The synthesis may involve:
The molecular structure of 3-benzofuranamine, 2,3-dihydro-6-methoxy- consists of:
The molecular formula can be represented as with a molecular weight of approximately 161.20 g/mol. The structural integrity is often confirmed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
3-Benzofuranamine, 2,3-dihydro-6-methoxy- can undergo various chemical reactions:
Reactions are typically carried out under controlled conditions using appropriate solvents and catalysts to ensure high yields and selectivity.
The mechanism of action for compounds like 3-benzofuranamine, 2,3-dihydro-6-methoxy- often involves interactions at biological targets such as receptors or enzymes:
Studies have shown that modifications in the benzofuran structure significantly affect pharmacokinetic properties and biological activity .
Characterization techniques such as Infrared Spectroscopy (IR) and Ultraviolet-visible Spectroscopy (UV-vis) are often employed to assess purity and confirm structural integrity.
Benzofuran derivatives constitute a structurally diverse class of heterocyclic compounds characterized by a fused benzene and furan ring system. The core benzofuran scaffold (benzo[b]furan) consists of a five-membered furan ring fused to a six-membered benzene ring, with positions numbered starting from the oxygen atom [7] [10]. Within this broad category, significant subclasses exist:
Table 1: Structural Classification of Key Benzofuran Derivatives
Compound Name | CAS Registry No. | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|---|
Benzofuran | 271-89-6 | C₈H₆O | 118.14 | Parent unsaturated fused bicyclic system |
3-Benzofuranamine, 2,3-dihydro-6-methoxy- (hydrochloride) | 109926-36-5 | C₉H₁₂ClNO₂ | 201.65 | 2,3-Saturation; 6-methoxy; 3-amine group |
N-(6-Methoxy-1-benzofuran-3-ylidene)hydroxylamine | 109926-34-3 | C₉H₉NO₃ | 179.17 | Unsaturated; oxime at C3; 6-methoxy |
6-Methoxy-2-tetralone | 2472-22-2 | C₁₁H₁₂O₂ | 176.21 | Partially saturated tricyclic ketone precursor |
The benzofuran nucleus (benzo[b]furan) was first synthesized by Perkin in 1870, initially termed "coumarone" (now obsolete) [7] [10]. Early research focused on naturally occurring derivatives like psoralen and its photobiological properties. The exploration of 2,3-dihydrobenzofurans accelerated significantly in the mid-20th century, driven by the quest for synthetically tractable scaffolds mimicking complex natural products with enhanced metabolic stability. The partial saturation of the furan ring in 2,3-dihydrobenzofurans reduces planarity and alters electronic properties compared to the parent benzofuran, impacting binding interactions [7]. The specific introduction of the methoxy group (-OCH₃) at the C-6 position emerged as a strategic modification to fine-tune electronic properties (increasing electron density) and lipophilicity, influencing bioavailability and target engagement. Early pharmacological studies on compounds like (-)-1-(Benzofuran-2-yl)-2-propylaminopentane [(-)-BPAP] highlighted the potential of aminylated 2,3-dihydrobenzofurans as central nervous system (CNS) modulators, paving the way for targeted development of derivatives like 3-amino-6-methoxy-2,3-dihydrobenzofuran [7].
Methoxy-substituted 2,3-dihydrobenzofuran-3-amines represent a privileged scaffold in modern drug discovery due to their versatile pharmacological profile and favorable physicochemical properties. The 2,3-dihydro core provides conformational restraint and metabolic stability over fully unsaturated benzofurans. The 6-methoxy group plays multiple critical roles:
The 3-amino group serves as a pivotal handle for derivatization or as a key pharmacophoric element for direct target interaction (e.g., as a hydrogen bond donor/acceptor or for salt bridge formation, particularly in the protonated form as in the hydrochloride salt CAS 109926-36-5) [8]. This structural framework is integral to compounds exhibiting diverse biological activities, including:
Table 2: Key Research Findings on Methoxy-Substituted Benzofuran Derivatives
Biological Activity | Compound Example | Key Finding | Reference Source |
---|---|---|---|
Antimycobacterial | 2-Substituted-3H-benzofurobenzofurans | Hybrid compound 2-(4-methoxy-2-methylphenyl)-3H-benzofuro[3,2-e]benzofuran exhibited MIC of 3.12 μg/mL against M. tuberculosis H37Rv | [5] |
Antifungal (N-Myristoyltransferase Inhib.) | Pyridyl-benzofurans | Compounds 3 & 4 showed IC₅₀ = 0.0075 μM & 0.0057 μM against fungal enzyme; IC₅₀ = 0.03 μM & 0.035 μM antifungal activity | [3] |
Kinase Inhibition (Anticancer) | 3-(Benzofuran-2-yl)-5-aryl-1-pyrazolyl derivatives | Demonstrated potent antiproliferative effects against breast cancer cell lines via kinase modulation | [5] |
mPTPB Inhibition (Antitubercular) | 6-Hydroxy-benzofuran-5-carboxylic acid derivs. | Optimized derivative showed IC₅₀ = 38 nM against mPTPB, restoring macrophage immune response against TB | [5] |
DNA Gyrase B Inhibition | Substituted benzofurans | Lead compound inhibited M. smegmatis DNA gyrase B (IC₅₀ = 3.2 ± 0.15 μM) and M. tuberculosis supercoiling (IC₅₀ = 0.81 ± 0.24 μM) | [5] |
The strategic incorporation of the 3-amino group and 6-methoxy substitution within the 2,3-dihydrobenzofuran scaffold continues to drive rational design in medicinal chemistry, enabling the development of novel therapeutics targeting increasingly resistant diseases [5] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0